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Compound of Interest

Compound Name: Isopropylpiperazine

Cat. No.: B1293547 Get Quote

Foreword: This document provides a comprehensive technical overview of

isopropylpiperazine, a heterocyclic amine of significant interest in pharmaceutical and

chemical research. Isopropylpiperazine, with its core piperazine scaffold, serves as a crucial

building block in the synthesis of a diverse range of bioactive molecules. This guide is intended

for researchers, scientists, and drug development professionals, offering a consolidated

resource on its chemical properties, synthesis, analytical methods, and toxicological profile.

While the pharmacological profile of many piperazine derivatives is well-documented, specific

quantitative data on isopropylpiperazine's direct receptor interactions remains an area for

further investigation.

Chemical and Physical Properties
Isopropylpiperazine, also known as 1-(1-methylethyl)piperazine, is a colorless to pale yellow

liquid.[1] Its fundamental properties are summarized in the table below, compiled from various

chemical suppliers and databases.[1][2][3]
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Property Value Source(s)

Molecular Formula C₇H₁₆N₂ [1][2]

Molecular Weight 128.22 g/mol [1][2]

CAS Number 4318-42-7 [2]

Appearance
Colorless to light yellow clear

liquid
[3]

Boiling Point 180-181 °C [2]

Density 0.896 g/cm³ [1]

Flash Point 54.4 °C (closed cup) [1][2]

Solubility

Slightly soluble in water;

soluble in various organic

solvents.

[4]

pKa 9.23 ± 0.10 (Predicted) [5]

Synthesis of Isopropylpiperazine
The synthesis of N-substituted piperazines, including isopropylpiperazine, can be achieved

through several established methods. The most common approaches involve the N-alkylation

of the piperazine ring.

Reductive Amination
Reductive amination is a versatile method for the synthesis of N-alkylated amines. This process

involves the reaction of piperazine with a ketone (in this case, acetone) to form an enamine or

iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium

cyanoborohydride or sodium triacetoxyborohydride.[6]
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Fig. 1: General workflow for the synthesis of isopropylpiperazine via reductive amination.

A detailed experimental protocol for a similar reductive amination is described for the synthesis

of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine.[6] This can be adapted for the synthesis of

isopropylpiperazine by starting with piperazine instead of N-(4-hydroxyphenyl)piperazine.

Experimental Protocol: Reductive Amination (Adapted)[6]

Reaction Setup: In a suitable reaction vessel, dissolve piperazine and acetone in a mixture

of methanol and water.

Reduction: To the stirred solution, add sodium cyanoborohydride.

pH Adjustment: Adjust the pH of the resulting solution to approximately 7.5 by the dropwise

addition of 1N hydrochloric acid.

Reaction Monitoring: Continue stirring the reaction mixture at room temperature and monitor

its progress using an appropriate analytical technique such as Thin Layer Chromatography

(TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Workup: Once the reaction is complete, quench the reaction by adding water to precipitate

the product.
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Purification: Collect the precipitated solid by suction filtration and dry the crude product.

Further purification can be achieved by recrystallization or column chromatography.

Direct N-Alkylation
Another common method is the direct N-alkylation of piperazine with an isopropyl halide (e.g.,

2-bromopropane or 2-iodopropane) in the presence of a base to neutralize the hydrohalic acid

byproduct.[1] To favor mono-alkylation over di-alkylation, an excess of piperazine can be used,

or one of the nitrogen atoms on the piperazine ring can be protected with a suitable protecting

group (e.g., Boc) which is later removed.

A patent from 1950 describes a method for preparing mono-N-isopropylpiperazine by heating

diethanolamine and isopropylamine in the presence of an alumina-nickel catalyst.[7]

Experimental Protocol: Direct Alkylation (from Patent US2525223A)[7]

Reaction Mixture: A suspension of an alumina-nickel catalyst in diethanolamine and

isopropylamine is prepared in an autoclave.

Heating: The reaction mixture is heated to 250 °C for 3 hours.

Catalyst Removal: The catalyst is removed by filtration.

Distillation: The filtrate is distilled, and the fraction collected between 100-190 °C is retained.

Purification: The collected fraction is dried over solid potassium hydroxide and redistilled to

yield mono-N-isopropylpiperazine.
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Fig. 2: Experimental workflow for the synthesis of isopropylpiperazine as described in US
Patent 2525223A.

Analytical Methods
The detection and quantification of isopropylpiperazine and its derivatives are crucial for

quality control, reaction monitoring, and pharmacokinetic studies. High-Performance Liquid
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Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most

commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be used for the analysis of isopropylpiperazine.[8]

Experimental Protocol: HPLC Analysis[8]

Column: Newcrom R1 reverse-phase column.

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid (e.g., phosphoric acid or

formic acid for MS compatibility).

Detection: As piperazine derivatives may lack a strong UV chromophore, detection methods

such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD),

or Mass Spectrometry (MS) are often necessary.[9]
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Fig. 3: General workflow for the HPLC analysis of isopropylpiperazine.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile

compounds like isopropylpiperazine.

Experimental Protocol: GC-MS Analysis (General)

Sample Preparation: The sample is dissolved in a suitable organic solvent.

Injection: The sample is injected into the GC inlet where it is vaporized.

Separation: The vaporized sample is carried by an inert gas through a capillary column

where separation occurs based on boiling point and polarity.

Detection: The separated components elute from the column and enter the mass

spectrometer, where they are ionized, fragmented, and detected, providing a unique mass

spectrum for identification.

Pharmacological Context and Toxicological Profile
The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry,

frequently found in drugs targeting the central nervous system (CNS).[10] Many N-

arylpiperazine derivatives exhibit activity at serotonin and dopamine receptors.[10] While

isopropylpiperazine is primarily used as a pharmaceutical intermediate in the synthesis of

more complex molecules, its own pharmacological and toxicological properties are of interest.

[3][4]

Potential CNS Activity
Given the prevalence of the piperazine motif in CNS-active drugs, it is plausible that

isopropylpiperazine itself may possess some degree of CNS activity. However, to date, there

is a lack of publicly available quantitative data, such as receptor binding affinities (Ki values) or

functional potencies (IC50 or EC50 values), for isopropylpiperazine at key CNS targets like
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dopamine and serotonin receptors. The primary role of isopropylpiperazine in the literature is

that of a synthetic building block.[3][4]

The general mechanism of action for many piperazine-containing CNS drugs involves

interaction with G-protein coupled receptors (GPCRs), such as dopamine and serotonin

receptors, leading to modulation of downstream signaling pathways.
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Fig. 4: A generalized signaling pathway for GPCRs often targeted by piperazine derivatives.
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Toxicology
The toxicological profile of isopropylpiperazine is important for its safe handling and for

assessing the potential risks of any derived active pharmaceutical ingredients.

Toxicity Data Value Species Route Source(s)

LD50 2536 mg/kg Rat Oral [1][11]

LD50 573 mg/kg Rabbit Dermal [1][11]

Safety and Handling:

Isopropylpiperazine is classified as a flammable liquid and vapor.[1] It is toxic in contact with

skin, causes skin irritation, and serious eye irritation.[1] It may also cause respiratory irritation.

[1] Therefore, appropriate personal protective equipment (PPE), including gloves, eye

protection, and respiratory protection, should be used when handling this compound.[2] It

should be stored in a well-ventilated area away from heat, sparks, and open flames.[12]

Conclusion
Isopropylpiperazine is a valuable chemical intermediate with a foundation in the well-

established pharmacology of the piperazine scaffold. While its direct and specific

pharmacological activities are not extensively documented in publicly available literature, its

role as a precursor to a wide range of potential therapeutics, particularly those targeting the

central nervous system, is clear. The synthetic routes to isopropylpiperazine are well-defined,

and analytical methods for its characterization are readily available. The provided toxicological

data underscores the importance of proper handling procedures. Further research into the

specific receptor binding profile and in vitro/in vivo pharmacology of isopropylpiperazine itself

could unveil novel biological activities and further expand its utility in drug discovery and

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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